molecular formula C19H29F3N2O B2633674 N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}adamantane-1-carboxamide CAS No. 2309313-32-2

N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}adamantane-1-carboxamide

Cat. No.: B2633674
CAS No.: 2309313-32-2
M. Wt: 358.449
InChI Key: NXLIBLJQNHYTRV-UHFFFAOYSA-N
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Description

N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}adamantane-1-carboxamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. The compound features a piperidine ring substituted with a trifluoroethyl group and an adamantane carboxamide moiety, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}adamantane-1-carboxamide typically involves multiple steps, starting with the preparation of the piperidine derivative. One common approach includes the reaction of 4-piperidone with 2,2,2-trifluoroethylamine under reductive amination conditions to yield the desired piperidine intermediate. This intermediate is then coupled with adamantane-1-carboxylic acid using standard peptide coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final product .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors for the reductive amination step and large-scale peptide coupling techniques to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}adamantane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives.

    Reduction: The carboxamide group can be reduced to the corresponding amine.

    Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly employed for the reduction of carboxamides.

    Substitution: Nucleophiles such as sodium azide (NaN3) can be used for substitution reactions.

Major Products

    Oxidation: N-oxide derivatives of the piperidine ring.

    Reduction: Corresponding amine derivatives.

    Substitution: Products with substituted trifluoroethyl groups.

Scientific Research Applications

N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}adamantane-1-carboxamide has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}adamantane-1-carboxamide involves its interaction with specific molecular targets. The compound is believed to modulate the activity of certain receptors or enzymes, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation and receptor binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}adamantane-1-carboxamide is unique due to its combination of the adamantane and trifluoroethyl groups, which confer distinct physicochemical properties and potential biological activities not commonly found in other similar compounds.

Properties

IUPAC Name

N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]adamantane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29F3N2O/c20-19(21,22)12-24-3-1-13(2-4-24)11-23-17(25)18-8-14-5-15(9-18)7-16(6-14)10-18/h13-16H,1-12H2,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXLIBLJQNHYTRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C23CC4CC(C2)CC(C4)C3)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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